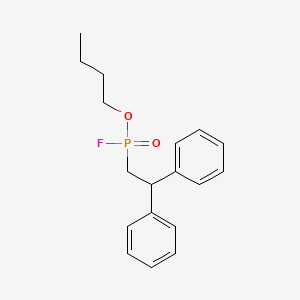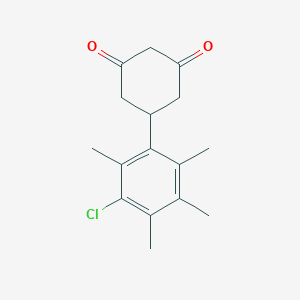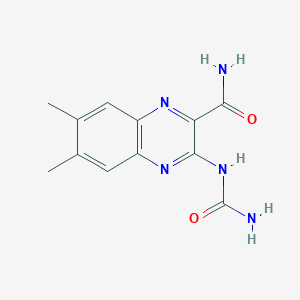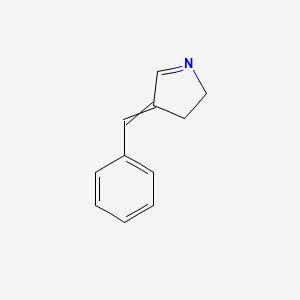![molecular formula C17H18O2 B14395113 Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate CAS No. 87555-73-5](/img/structure/B14395113.png)
Ethyl 3,5-dimethyl[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family It consists of two benzene rings connected at the 1,1’ position, with ethyl and carboxylate functional groups attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenyl magnesium bromide) reacts with an appropriate ester or acid chloride to form the desired biphenyl derivative . The reaction typically requires anhydrous conditions and a suitable solvent, such as diethyl ether or tetrahydrofuran, to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. These methods allow for the efficient synthesis of biphenyl derivatives with high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate can be compared to other biphenyl derivatives, such as:
Biphenyl: The parent compound, consisting of two benzene rings without additional functional groups.
Polychlorinated Biphenyls (PCBs): Biphenyl derivatives with chlorine atoms, historically used as dielectric fluids and heat transfer agents.
Fenbufen and Flurbiprofen: Biphenyl derivatives with anti-inflammatory properties, used as non-steroidal anti-inflammatory drugs (NSAIDs).
The uniqueness of Ethyl 3,5-dimethyl[1,1’-biphenyl]-4-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties compared to other biphenyl derivatives.
Propiedades
Número CAS |
87555-73-5 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
ethyl 2,6-dimethyl-4-phenylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-4-19-17(18)16-12(2)10-15(11-13(16)3)14-8-6-5-7-9-14/h5-11H,4H2,1-3H3 |
Clave InChI |
KGZUOBSFACTHQU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1C)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)

![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)




![2-[2-(1,3-Dioxolan-2-yl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14395094.png)
![N-Methyl-N-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B14395096.png)
![Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate](/img/structure/B14395105.png)

